molecular formula C10H7N3 B3049371 2-(1H-imidazol-2-yl)benzonitrile CAS No. 204078-65-9

2-(1H-imidazol-2-yl)benzonitrile

Cat. No.: B3049371
CAS No.: 204078-65-9
M. Wt: 169.18 g/mol
InChI Key: UFUFDOWINMRDGT-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)benzonitrile is a chemical compound with the molecular formula C10H7N3. It has a molecular weight of 169.19 .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction of benzimidazole and 2-(bromomethyl)benzonitrile in acetonitrile followed by a hydrolysis process . Another study designed a therapeutic active Pd (II) complex with the new (2- ((1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone ligand in good yield .


Molecular Structure Analysis

The molecular structure of this compound was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy . The InChI code for this compound is 1S/C10H7N3/c11-7-8-3-1-2-4-9 (8)10-12-5-6-13-10/h1-6H, (H,12,13) .


Physical and Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature . The compound has a molecular weight of 219.24 g/mol .

Scientific Research Applications

Luminescent Properties

2-(1H-imidazol-2-yl)benzonitrile and its derivatives have been investigated for their luminescent properties. Studies have shown that certain salts derived from imidazole compounds, including variants of this compound, demonstrate notable shifts in emission bands, indicating potential applications in luminescent materials (Tang, Wang, & Ng, 2018).

Coordination Polymers

Research has focused on the synthesis of coordination polymers using compounds related to this compound. These polymers exhibit interesting structural and topological properties, with potential applications in material science and molecular engineering (Agarwal & Bharadwaj, 2015).

Photoluminescence and Magnetic Studies

A range of studies have synthesized new ligands and coordination polymers using derivatives of this compound. These studies have explored their photoluminescent properties and magnetic behaviors, contributing to the field of photoluminescent materials and magnetic materials (Aijaz, Sañudo, & Bharadwaj, 2011).

Gas Adsorption Properties

Research has been conducted on the gas adsorption properties of coordination polymers formed from this compound derivatives. These studies have revealed selective gas adsorption capabilities, which can be applied in gas storage and separation technologies (Agarwal, Aijaz, Sañudo, Xu, & Bharadwaj, 2013).

Fluorescent Properties

Derivatives of this compound have been studied for their fluorescent properties. These compounds exhibit intense blue fluorescence with high fluorescent quantum yield, suggesting potential use in fluorescence applications (Boulebd, Ismaili, Khatyr, May, & Belfaitah, 2018).

Synthesis of Novel Compounds

A wide range of novel compounds using this compound derivatives have been synthesized, contributing significantly to organic chemistry and medicinal chemistry (Rashid, Husain, & Mishra, 2012).

Safety and Hazards

The safety information for 2-(1H-imidazol-2-yl)benzonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUFDOWINMRDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464671
Record name 2-(1H-imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204078-65-9
Record name 2-(1H-imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-2-yl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-(1H-imidazol-2-yl)-benzonitrile hydrochloride (3 g, 0.014 mol) in water (20 ml) was added sodium hydroxide solution (2.5 N, 5 ml). Filtration of the resultant precipitate and recrystallization from ethyl acetate gave 2-(1H-imidazol-2-yl)-benzonitrile; Anal. Calcd. For C10H7N3: C, 70.99; H, 4.17; N, 24.84. Found: C, 70.74; H, 4.08; N, 25.24.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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